7-methoxy-1H-indazole-5-carboxylic acid
Description
7-Methoxy-1H-indazole-5-carboxylic acid is an indazole derivative characterized by a methoxy (-OCH₃) substituent at the 7-position and a carboxylic acid (-COOH) group at the 5-position of the indazole core. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol . The compound is primarily used in research and development, particularly in medicinal chemistry and pharmacology, as an intermediate for synthesizing bioactive molecules .
Properties
IUPAC Name |
7-methoxy-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-5(9(12)13)2-6-4-10-11-8(6)7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHCRDTVUZMAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The reaction is usually carried out in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 4.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of 7-hydroxy-1H-indazole-5-carboxylic acid.
Reduction: Formation of 7-methoxy-1H-indazole-5-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
7-methoxy-1H-indazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of indazole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron-Donating vs. In contrast, chloro substituents (e.g., 7-chloro indole derivatives) introduce electron-withdrawing effects, altering reactivity and binding affinity .
- Solubility: The carboxylic acid group improves water solubility compared to ester or methyl derivatives (e.g., methyl 5-methoxyindole-2-carboxylate in ). However, lipophilic groups like cyclopentylamino () or phenyl () reduce solubility, favoring membrane permeability .
Biological Activity
Overview
7-Methoxy-1H-indazole-5-carboxylic acid (CAS No. 1197943-41-1) is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical formula for this compound is . Its structure features a methoxy group at the 7th position and a carboxylic acid group at the 5th position of the indazole ring, which significantly influences its biological activity and chemical reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development. The compound's mechanism may involve the inhibition of specific enzymes critical for bacterial survival, although further studies are necessary to elucidate the exact pathways involved.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to interact with histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting HDAC activity, this compound may induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents .
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor interactions, leading to therapeutic effects. The precise molecular targets are still under investigation, but initial findings suggest a role in regulating gene expression linked to cancer and microbial resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxy-1H-indazole-5-carboxylic acid | Hydroxyl group at the 7th position | Antimicrobial, anticancer |
| 1H-Indazole-5-carboxylic acid | Lacks methoxy group | Limited biological activity |
| 7-Methyl-1H-indazole-5-carboxylic acid | Methyl group instead of methoxy | Moderate antimicrobial properties |
The presence of the methoxy group at the 7th position enhances the compound's reactivity and biological interactions compared to other indazoles, making it a unique candidate for further research.
Case Studies
Several studies have highlighted the potential of this compound in clinical applications:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Treatment : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines by inducing cell cycle arrest and apoptosis. The study noted that when combined with conventional chemotherapy drugs, it enhanced their effectiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
